2-chloro-6-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide 2-chloro-6-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
Brand Name: Vulcanchem
CAS No.: 921530-76-9
VCID: VC4648612
InChI: InChI=1S/C19H14ClF2N3O2/c20-14-2-1-3-15(22)18(14)19(27)23-10-11-25-17(26)9-8-16(24-25)12-4-6-13(21)7-5-12/h1-9H,10-11H2,(H,23,27)
SMILES: C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F
Molecular Formula: C19H14ClF2N3O2
Molecular Weight: 389.79

2-chloro-6-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide

CAS No.: 921530-76-9

Cat. No.: VC4648612

Molecular Formula: C19H14ClF2N3O2

Molecular Weight: 389.79

* For research use only. Not for human or veterinary use.

2-chloro-6-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide - 921530-76-9

Specification

CAS No. 921530-76-9
Molecular Formula C19H14ClF2N3O2
Molecular Weight 389.79
IUPAC Name 2-chloro-6-fluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Standard InChI InChI=1S/C19H14ClF2N3O2/c20-14-2-1-3-15(22)18(14)19(27)23-10-11-25-17(26)9-8-16(24-25)12-4-6-13(21)7-5-12/h1-9H,10-11H2,(H,23,27)
Standard InChI Key PAUCPAFOKIVDDC-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F

Introduction

Key Characteristics

PropertyDetails
Molecular FormulaC18_{18}H14_{14}ClF2_{2}N3_{3}O2_{2}
Molecular WeightApproximately 377.78 g/mol
Functional GroupsAmide (-CONH), halogens (Cl, F), pyridazinone ring
SolubilityLikely soluble in organic solvents like DMSO or methanol
Chemical StabilityStable under standard laboratory conditions; sensitive to strong acids/bases

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Benzamide Core:

    • Starting from a fluorinated benzoyl chloride derivative, the amide bond is formed by reacting with an appropriate amine.

  • Introduction of the Pyridazinone Ring:

    • The pyridazinone moiety is synthesized separately through cyclization reactions involving hydrazine derivatives and diketones.

  • Linking the Substituents:

    • The ethyl linker is introduced via alkylation reactions, followed by coupling with the pyridazinone intermediate.

  • Halogenation:

    • Chlorine and fluorine atoms are introduced selectively using halogenation reagents under controlled conditions.

Antimicrobial Activity

Substituted benzamides and pyridazinones have shown promising antimicrobial properties in various studies:

  • Effective against Gram-positive and Gram-negative bacteria.

  • Potential antifungal activity due to interactions with fungal cell membranes.

Anticancer Potential

The compound's structural features suggest potential anticancer activity:

  • The pyridazinone ring system has been associated with inhibition of enzymes like dihydrofolate reductase (DHFR), crucial for DNA synthesis in cancer cells.

  • Fluorinated aromatic groups enhance lipophilicity, improving cell membrane penetration.

Pharmacological Insights

ActivityMechanism
AntimicrobialInhibition of bacterial enzyme systems or disruption of cell wall synthesis
AnticancerEnzyme inhibition (e.g., DHFR) or DNA intercalation

Molecular Docking Studies

Molecular modeling suggests that this compound may bind effectively to biological targets such as:

  • Kinases involved in cancer signaling pathways.

  • Enzymes critical for microbial survival.

Spectroscopic Data

TechniqueObserved Peaks/Signals
IR SpectroscopyPeaks for C=O (amide) at ~1650 cm1^{-1}, C-H stretching at ~3100 cm1^{-1}.
NMR SpectroscopySignals for aromatic protons (~7–8 ppm), NH (~9 ppm).
Mass SpectrometryMolecular ion peak at m/z = 378 (consistent with molecular weight).

Challenges

  • Limited solubility in aqueous media may restrict bioavailability.

  • Potential toxicity due to halogenated aromatic rings requires further evaluation.

Future Research

  • Conducting in vivo studies to confirm antimicrobial and anticancer efficacy.

  • Modifying substituents to improve pharmacokinetics and reduce toxicity.

  • Exploring combinatorial chemistry approaches for analog development.

This compound represents a promising scaffold for developing new therapeutic agents targeting microbial infections and cancer pathways. Further research into its biological mechanisms and optimization can pave the way for novel drug candidates.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator